molecular formula C10H13N3 B2825651 (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine CAS No. 1083267-42-8

(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine

Cat. No. B2825651
CAS RN: 1083267-42-8
M. Wt: 175.235
InChI Key: SKGZYIOXRGOANX-UHFFFAOYSA-N
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Description

“(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine” is a chemical compound with the CAS number 1083267-42-8 . It is used for pharmaceutical testing . The compound also exists in a dihydrochloride form with the chemical name “this compound DIHYDROCHLORIDE” and the CAS number 1300712-91-7 .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “this compound”, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has also been reported .


Molecular Structure Analysis

The molecular formula of “this compound DIHYDROCHLORIDE” is C10H15Cl2N3 and its molecular weight is 248.1522 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including “this compound”, have been functionalized through various radical reactions. These reactions include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Safety and Hazards

The safety data sheet (SDS) of “(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine” includes sections on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

IUPAC Name

(5,7-dimethylimidazo[1,2-a]pyridin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7-3-8(2)13-6-9(5-11)12-10(13)4-7/h3-4,6H,5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGZYIOXRGOANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C(=C1)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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